molecular formula C18H23N3O4 B2895473 2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1795359-37-3

2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2895473
CAS RN: 1795359-37-3
M. Wt: 345.399
InChI Key: WMQHACCDMHUOSR-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research demonstrates the synthesis and crystallographic analysis of compounds with dimethoxyphenyl, tetrahydropyran, and benzamide components. These studies often focus on the formation of specific regioisomers and their crystal structures, involving intramolecular hydrogen bonding and π-π interactions, suggesting applications in materials science and molecular engineering (Kranjc et al., 2011); (Kranjc et al., 2012).

Molecular Solids and Supramolecular Assembly

  • Studies on energetic multi-component molecular solids, including tetrafluoroterephthalic acid and various N-containing heterocycles, highlight the importance of hydrogen bonding and weak intermolecular interactions in the assembly of larger architectures. This suggests potential applications in the development of novel supramolecular materials (Wang et al., 2014).

Catalyst-Free Synthesis Methods

  • Research on catalyst-free synthesis methods for complex molecules indicates potential applications in green chemistry and efficient drug synthesis strategies. For example, the synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones under solvent-free conditions shows the potential for developing novel pharmaceuticals with reduced environmental impact (Adib et al., 2014).

Antimicrobial and Antifungal Activities

  • The synthesis and evaluation of compounds for antimicrobial activity, such as derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, indicate potential applications in the development of new antibiotics and antimicrobial agents. This research area is particularly relevant given the increasing resistance to existing antimicrobial drugs (Aytemir et al., 2003).

Drug Design and Medicinal Chemistry

  • Molecular interaction studies, such as those investigating the antagonist interactions with cannabinoid receptors, highlight the importance of detailed structural and functional analyses in drug design. This suggests applications in pharmacology, particularly in the design of drugs targeting specific receptors or biological pathways (Shim et al., 2002).

properties

IUPAC Name

2,3-dimethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-5-3-4-15(17(16)24-2)18(22)20-14-10-19-21(12-14)11-13-6-8-25-9-7-13/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHACCDMHUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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